molecular formula C13H9NO2S B1334651 3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile CAS No. 256471-05-3

3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile

Cat. No.: B1334651
CAS No.: 256471-05-3
M. Wt: 243.28 g/mol
InChI Key: REEBWSYYNPPSKV-UHFFFAOYSA-N
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Description

3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile is an organic compound with the molecular formula C13H9NO2S. It is a specialty product often used in proteomics research . The compound features a thiophene ring substituted with a formylphenoxy group and a carbonitrile group, making it a versatile molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile typically involves the condensation of 4-formylphenol with thiophene-2-carbonitrile under specific reaction conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions with aromatic systems. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c14-7-13-11(5-6-17-13)9-16-12-3-1-10(8-15)2-4-12/h1-6,8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEBWSYYNPPSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=C(SC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383905
Record name 3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256471-05-3
Record name 3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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